molecular formula C12H10N2O2 B12288035 4-Methyl-6-phenylpyridazine-3-carboxylic Acid

4-Methyl-6-phenylpyridazine-3-carboxylic Acid

Katalognummer: B12288035
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: SOQLWJZRQKFERA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-6-phenylpyridazine-3-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenylpyridazine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of hydrazine derivatives with diketones or keto acids. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-phenylpyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced pyridazine derivatives .

Wirkmechanismus

The mechanism of action of 4-Methyl-6-phenylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-6-phenylpyridazine: Similar in structure but lacks the carboxylic acid group.

    6-Phenylpyridazine-3-carboxylic acid: Similar but lacks the methyl group at the 4-position.

    4-Methylpyridazine-3-carboxylic acid: Similar but lacks the phenyl group at the 6-position.

Uniqueness

4-Methyl-6-phenylpyridazine-3-carboxylic acid is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Eigenschaften

Molekularformel

C12H10N2O2

Molekulargewicht

214.22 g/mol

IUPAC-Name

4-methyl-6-phenylpyridazine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-7-10(9-5-3-2-4-6-9)13-14-11(8)12(15)16/h2-7H,1H3,(H,15,16)

InChI-Schlüssel

SOQLWJZRQKFERA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN=C1C(=O)O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.